![molecular formula C17H18N2O3S B2873514 N-(4-(2-oxopyrrolidin-1-yl)phenyl)-1-phenylmethanesulfonamide CAS No. 1091895-80-5](/img/structure/B2873514.png)
N-(4-(2-oxopyrrolidin-1-yl)phenyl)-1-phenylmethanesulfonamide
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Overview
Description
“N-(4-(2-oxopyrrolidin-1-yl)phenyl)-1-phenylmethanesulfonamide” is a chemical compound with a molecular weight of 312.35 .
Molecular Structure Analysis
The molecular structure of “N-(4-(2-oxopyrrolidin-1-yl)phenyl)-1-phenylmethanesulfonamide” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen . The structure also includes a phenyl group and a sulfonamide group .Physical And Chemical Properties Analysis
“N-(4-(2-oxopyrrolidin-1-yl)phenyl)-1-phenylmethanesulfonamide” has a molecular weight of 312.35 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Antibacterial Agents
The pyrrolidine ring, a core structure in this compound, has been shown to be effective in the development of antibacterial agents. The variation in the N′-substituents of the pyrrolidine derivatives can significantly influence antibacterial activity . This compound, with its specific substituents, could be explored for its potential in creating new antibacterial drugs, especially considering the increasing need for novel antibiotics due to resistance to current treatments.
Anticancer Research
Pyrrolidine derivatives are also investigated for their anticancer properties. The introduction of the pyrrolidine ring into pharmacophores can lead to compounds with selective cytotoxicity against cancer cells. The compound could be a candidate for further SAR (Structure-Activity Relationship) studies to optimize its anticancer profile .
Antioxidant Development
Compounds with a pyrrolidine structure, such as the one you’ve mentioned, have been associated with antioxidant activities. These properties are crucial in the development of treatments for oxidative stress-related diseases, including neurodegenerative disorders . Research into this compound could yield valuable insights into new antioxidant therapies.
Drug Design and Synthesis
The pyrrolidine ring is a common feature in many drugs and is valued for its ability to contribute to the stereochemistry of the molecule. The compound’s structure allows for efficient exploration of pharmacophore space, which is beneficial in the design and synthesis of new drugs with desired biological profiles .
Neuroprotective Agents
Derivatives of pyrrolidine have been studied for their neuroprotective effects. Given the structural analogies with piracetam, a well-known nootropic drug, this compound could be investigated for its potential benefits in cognitive enhancement and protection against neural damage .
Organic Synthesis
The compound’s versatile properties make it valuable in various applications within organic synthesis. It can serve as an intermediate in the synthesis of more complex molecules, which can then be used in a wide range of chemical and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a key enzyme involved in the process of shedding, where it cleaves the membrane-bound precursors of several growth factors, cytokines, receptors, and cell adhesion molecules .
Mode of Action
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide interacts with its target, ADAM17, by binding to its active site . This binding inhibits the enzymatic activity of ADAM17, preventing it from cleaving its substrates . As a result, the shedding process is disrupted, leading to changes in cellular signaling and function .
Biochemical Pathways
The inhibition of ADAM17 affects several biochemical pathways. It primarily impacts the Tumor Necrosis Factor (TNF) signaling pathway , as ADAM17 is responsible for the shedding of TNF-α, a potent pro-inflammatory cytokine . By inhibiting ADAM17, the compound reduces the levels of soluble TNF-α, thereby modulating the inflammatory response .
Pharmacokinetics
Compounds with the pyrrolidine ring, such as this one, are known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its impact on the TNF signaling pathway. By inhibiting ADAM17 and reducing the levels of soluble TNF-α, the compound can modulate the inflammatory response . This could potentially lead to anti-inflammatory effects, which may be beneficial in the treatment of diseases characterized by excessive inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with ADAM17 . .
properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17-7-4-12-19(17)16-10-8-15(9-11-16)18-23(21,22)13-14-5-2-1-3-6-14/h1-3,5-6,8-11,18H,4,7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYQUXJQHGKJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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